molecular formula C6H10N4O B3370175 3-Azidoazepan-2-one CAS No. 33693-60-6

3-Azidoazepan-2-one

Cat. No.: B3370175
CAS No.: 33693-60-6
M. Wt: 154.17 g/mol
InChI Key: GPOLABVKGZZDAY-UHFFFAOYSA-N
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Description

3-Azidoazepan-2-one: is an organic compound that belongs to the class of azides Azides are characterized by the presence of the azido group (-N₃), which is known for its high reactivity

Mechanism of Action

In the context of a drug, the mechanism of action refers to how the drug exerts its therapeutic effect at the molecular level . For other chemicals, it might refer to how they react or interact with other substances.

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods .

Future Directions

This involves predicting or discussing potential future research directions or applications of the compound based on its properties and behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidoazepan-2-one typically involves the introduction of the azido group into an azepanone structure. One common method is the nucleophilic substitution reaction where an azepanone derivative is treated with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to minimize by-products. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Azidoazepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).

    Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMSO, CH₃CN).

    Cycloaddition: Copper(I) catalysts, alkynes.

Major Products:

    Reduction: Primary amines.

    Substitution: Various substituted azepanones.

    Cycloaddition: 1,2,3-Triazoles.

Scientific Research Applications

Chemistry: 3-Azidoazepan-2-one is used as a building block in organic synthesis. Its high reactivity makes it suitable for the synthesis of various heterocycles and complex molecules .

Biology and Medicine: In biological research, azides are often used in bioorthogonal chemistry, where they can be selectively modified in the presence of other functional groups. This property makes this compound valuable in the development of bioconjugates and drug delivery systems .

Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other materials with unique properties. Its ability to undergo cycloaddition reactions makes it useful in the creation of cross-linked polymers and other advanced materials .

Comparison with Similar Compounds

Uniqueness: 3-Azidoazepan-2-one is unique due to its combination of the azepanone structure with the highly reactive azido group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

3-azidoazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c7-10-9-5-3-1-2-4-8-6(5)11/h5H,1-4H2,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOLABVKGZZDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405366
Record name 3-azidoazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33693-60-6
Record name NSC522228
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-azidoazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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